molecular formula C19H14N2OS B5868697 N-phenyl-10H-phenothiazine-10-carboxamide

N-phenyl-10H-phenothiazine-10-carboxamide

Cat. No.: B5868697
M. Wt: 318.4 g/mol
InChI Key: YNMBQQBSDFDHFH-UHFFFAOYSA-N
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Description

N-phenyl-10H-phenothiazine-10-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PPT is a heterocyclic compound that contains a phenothiazine ring, which is a common structural motif found in many antipsychotic drugs. However, PPT has been studied for its potential use in a variety of applications, including as an antioxidant, an antibacterial agent, and as a fluorescent probe for biological imaging.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide derivatives were synthesized, contributing to the development of new heterocyclic compounds based on the phenothiazine structure (Sharma et al., 2012).

  • Pharmaceutical Importance : Synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine, showing antibacterial, antifungal, and antitubercular activities, indicating significant pharmaceutical applications (Sharma et al., 2012).

Chemical Structure and Analysis

  • Molecular Structure : The molecular structure of 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide was examined, revealing a unique conformation of the phenothiazine ring, significant for understanding the chemical properties of these compounds (Fujii et al., 1993).

  • Synthesis of Azetidine Derivatives : A series of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides were synthesized, providing insights into the structural variations and potential applications of these derivatives (Sharma et al., 2012).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activity : Dumbbell-shaped phenothiazine cinnamides were synthesized and shown to have significant antibacterial and antifungal activities, indicating potential for medical and pharmaceutical use (Sappanimuthu et al., 2017).

  • Antitumor and Antioxidant Properties : Novel hybrids of phenothiazine and amide-ornamented nitrogen heterocycles showed anti-inflammatory profiles, radical scavenging activities, and anticancer effects against pancreatic cancer cells, highlighting their potential as biological agents (Sivaramakarthikeyan et al., 2020).

Photovoltaic and Electronic Applications

  • Dye-Sensitized Solar Cells : Phenothiazine-based dyes have been used in dye-sensitized solar cells (DSSCs), showing high photovoltaic performance. The unique structure of phenothiazine is beneficial in suppressing molecular aggregation and enhancing light harvesting (Huang et al., 2016).

  • Metallochromic Properties : Phenothiazine-containing cruciforms were synthesized, exhibiting significant shifts in emission when exposed to certain metal ions, suggesting applications in sensory devices for metal cations (Hauck et al., 2007).

Properties

IUPAC Name

N-phenylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-19(20-14-8-2-1-3-9-14)21-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)21/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMBQQBSDFDHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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